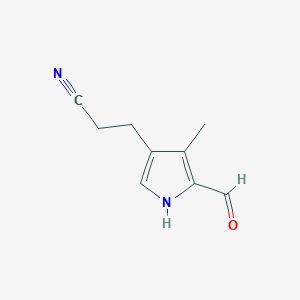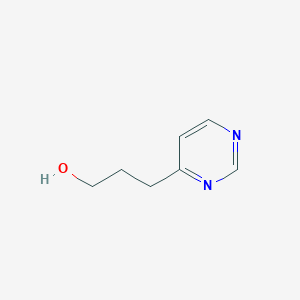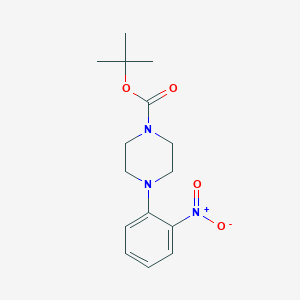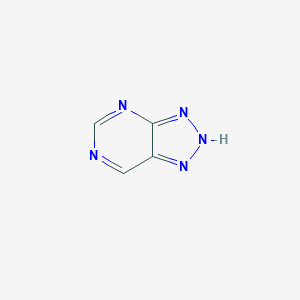
3-Methylidene-1-prop-2-enyl-2,6-dihydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an allyl group and a methylene group attached to a tetrahydropyridine ring. Tetrahydropyridines are known for their biological and pharmacological activities, making them of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization-Heck reaction of allenamides. This method allows for the efficient one-pot construction of functionalized tetrahydropyridines, featuring a nonconjugated diene with both endo-enamine and exocyclic double bonds .
Industrial Production Methods: While specific industrial production methods for 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反应分析
Types of Reactions: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The allyl and methylene groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridines.
科学研究应用
1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) exert their effects by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This mechanism is relevant in the context of neurotoxicity and neurodegenerative diseases.
相似化合物的比较
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Comparison: 1-Allyl-3-methylene-1,2,3,6-tetrahydropyridine is unique due to the presence of both an allyl and a methylene group, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
176249-79-9 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
3-methylidene-1-prop-2-enyl-2,6-dihydropyridine |
InChI |
InChI=1S/C9H13N/c1-3-6-10-7-4-5-9(2)8-10/h3-5H,1-2,6-8H2 |
InChI 键 |
WWBVNCQAHLSEKG-UHFFFAOYSA-N |
SMILES |
C=CCN1CC=CC(=C)C1 |
规范 SMILES |
C=CCN1CC=CC(=C)C1 |
同义词 |
Pyridine, 1,2,3,6-tetrahydro-3-methylene-1-(2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


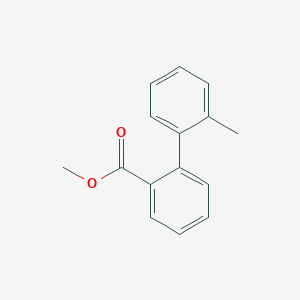
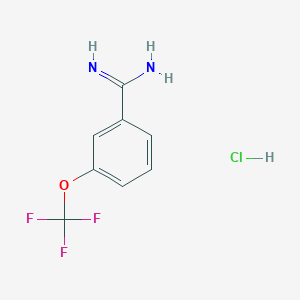
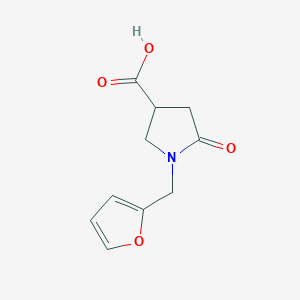
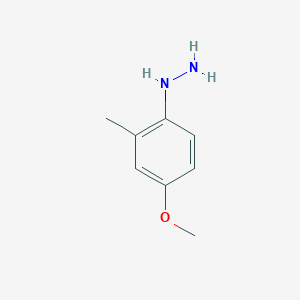
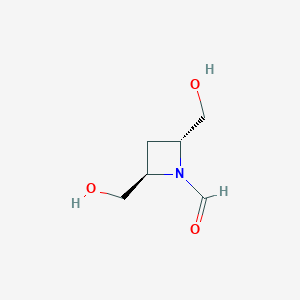
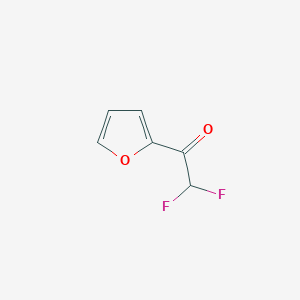
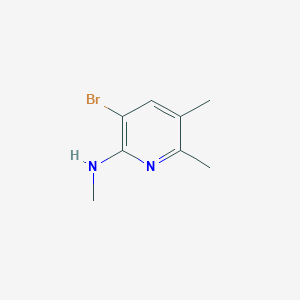
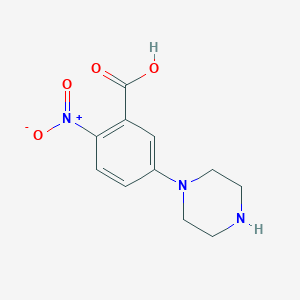
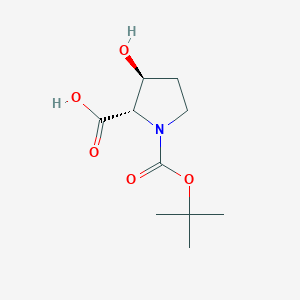
![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)
